molecular formula C16H19N3OS B4401616 2,2-dimethyl-N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}propanamide

2,2-dimethyl-N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}propanamide

Cat. No. B4401616
M. Wt: 301.4 g/mol
InChI Key: MPAOMSPIMGCNFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}propanamide, also known as DMTQ, is a chemical compound that has gained attention in the scientific community due to its potential applications in medical research. DMTQ is a thioamide derivative of quinoline, a heterocyclic aromatic compound that is widely used in the synthesis of various pharmaceuticals. DMTQ is synthesized through a multi-step process that involves the reaction of quinoline with various reagents to form the final product.

Mechanism of Action

The mechanism of action of 2,2-dimethyl-N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}propanamide involves the inhibition of HDAC activity. HDACs are enzymes that remove acetyl groups from histone proteins, which can lead to changes in gene expression and cellular differentiation. By inhibiting HDAC activity, this compound can alter gene expression and induce cell cycle arrest and apoptosis in cancer cells. Additionally, this compound has been shown to inhibit the activity of other enzymes, such as matrix metalloproteinases (MMPs), which play a role in tissue remodeling and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory properties, as it can inhibit the activity of MMPs and reduce the production of pro-inflammatory cytokines. Additionally, this compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a potential candidate for cancer treatment. This compound has also been shown to have neuroprotective properties, as it can protect neurons from oxidative stress and reduce the production of reactive oxygen species.

Advantages and Limitations for Lab Experiments

One advantage of 2,2-dimethyl-N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}propanamide is its ability to inhibit HDAC activity, which can lead to changes in gene expression and cellular differentiation. Additionally, this compound has been shown to have anti-inflammatory properties and neuroprotective properties. However, one limitation of this compound is its potential toxicity, as it can cause liver damage in high doses. Additionally, more research is needed to determine the optimal dosage and administration route for this compound.

Future Directions

There are several future directions for research on 2,2-dimethyl-N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}propanamide. One area of interest is its potential applications in cancer treatment, as it has been shown to induce cell cycle arrest and apoptosis in cancer cells. Additionally, more research is needed to determine the optimal dosage and administration route for this compound, as well as its potential toxicity. Another area of interest is its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Overall, this compound has the potential to be a valuable tool in medical research, and further studies are needed to explore its full range of applications.

Scientific Research Applications

2,2-dimethyl-N-{[(2-methyl-5-quinolinyl)amino]carbonothioyl}propanamide has potential applications in medical research due to its ability to inhibit the activity of certain enzymes. Specifically, this compound has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cellular differentiation. HDAC inhibitors have been studied extensively for their potential applications in cancer treatment, as they can induce cell cycle arrest and apoptosis in cancer cells. This compound has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.

properties

IUPAC Name

2,2-dimethyl-N-[(2-methylquinolin-5-yl)carbamothioyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3OS/c1-10-8-9-11-12(17-10)6-5-7-13(11)18-15(21)19-14(20)16(2,3)4/h5-9H,1-4H3,(H2,18,19,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPAOMSPIMGCNFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=CC=C2)NC(=S)NC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.